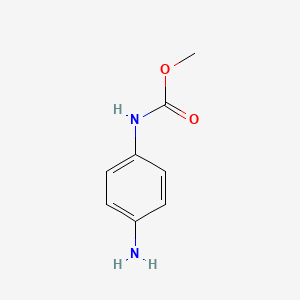

methyl N-(4-aminophenyl)carbamate

Description

Contextualization within the Field of Aryl Carbamate (B1207046) Chemistry

Aryl carbamates are a class of organic compounds characterized by a carbamate group (-NHCOO-) linked to an aromatic ring. nih.govacs.org This class of compounds is of significant interest due to their diverse applications, including their use as protecting groups in organic synthesis, their presence in polymeric materials, and their role in biologically active molecules. mit.eduacs.org The chemistry of aryl carbamates is rich and varied, encompassing a range of reactions such as orthometalation and Snieckus-Fries rearrangements, which allow for further functionalization of the aromatic ring. nih.govacs.org The synthesis of aryl carbamates can be achieved through several methods, including the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.edu

Significance of the Aminophenyl Carbamate Motif in Organic Synthesis

The aminophenyl carbamate motif, as present in methyl N-(4-aminophenyl)carbamate, is a particularly important structural element in organic synthesis. The presence of a primary amino group provides a reactive site for a wide array of chemical transformations, allowing for the introduction of diverse functionalities. This makes compounds containing this motif valuable intermediates for the synthesis of more complex molecules. For instance, the amino group can undergo reactions such as acylation, alkylation, and diazotization, leading to a variety of derivatives. The carbamate group, on the other hand, can act as a directing group in certain reactions or can be cleaved to regenerate the amine, highlighting its utility as a protecting group. acs.org

Overview of Current Research Trajectories Involving this compound

Current research involving this compound and related aminophenyl carbamates is multifaceted. One area of investigation focuses on their use as intermediates in the synthesis of pharmaceuticals and other biologically active compounds. mdpi.com The dual functionality of the aminophenyl carbamate structure allows for the construction of complex molecular architectures with potential therapeutic applications. For example, derivatives of aminophenyl carbamates have been explored in the development of new drugs. mdpi.com

Another research direction involves the use of these compounds in materials science. The aromatic nature of the aminophenyl group, combined with the reactivity of the amino and carbamate moieties, makes them suitable precursors for the synthesis of novel polymers and functional materials. researchgate.net Research in this area explores the incorporation of these motifs into polymer backbones to impart specific properties such as thermal stability, redox activity, or fluorescence. researchgate.net Furthermore, the synthesis of various carbamate derivatives continues to be an active area of research, with efforts focused on developing more efficient and environmentally friendly synthetic methods. organic-chemistry.orgorganic-chemistry.org

Properties

IUPAC Name |

methyl N-(4-aminophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDGMXHPQNDESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064373 | |

| Record name | Methyl p-aminophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6465-03-8 | |

| Record name | Methyl N-(4-aminophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6465-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4-aminophenyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006465038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-(4-aminophenyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl p-aminophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (4-aminophenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL P-AMINOPHENYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNZ6AYZ6AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for Methyl N 4 Aminophenyl Carbamate

Classical and Established Synthetic Pathways

Traditional methods for the synthesis of methyl N-(4-aminophenyl)carbamate have laid the groundwork for more advanced procedures. These established routes often involve multi-step processes that are well-documented in chemical literature.

Approaches Utilizing 4-Aminophenol (B1666318) and Methyl Isocyanate Derivatives

One of the most direct and classical methods for synthesizing carbamates involves the reaction of an alcohol or amine with an isocyanate derivative. In the context of this compound, this would conceptually involve the reaction of 4-aminophenol with a methyl isocyanate equivalent. A common laboratory and industrial practice for the formation of similar carbamates involves the use of methyl chloroformate in the presence of a base. This method, while effective, necessitates the handling of highly toxic and corrosive reagents.

A related and illustrative synthesis is the industrial production of paracetamol, where 4-aminophenol is treated with acetic anhydride. wikipedia.orgrsc.org This acetylation reaction highlights the reactivity of the amino group in 4-aminophenol, which is analogous to the desired carbamoylation.

Another classical approach involves the reaction of p-aminophenol with various isocyanates in a suitable solvent like dry dioxane. While this method is generally used for synthesizing substituted phenylureas, the underlying principle of nucleophilic attack by the amino group on the isocyanate is fundamental to carbamate (B1207046) formation as well. researchgate.net

Reductive Strategies from Nitrophenyl Precursors and Subsequent Condensation

Reductive strategies offer an alternative pathway, starting from readily available nitrophenyl compounds. These methods typically involve the reduction of a nitro group to an amine, followed by a condensation reaction to form the carbamate.

The synthesis can commence with 4-nitrophenol, which is first converted to methyl (4-nitrophenyl)carbamate. nih.gov This intermediate is then subjected to a reduction step to yield the final product. Various reducing agents and catalytic systems can be employed for the reduction of the nitro group to an amine. Common methods include catalytic hydrogenation using catalysts like Raney Nickel or palladium on carbon (Pd/C). wikipedia.org Chemical reducing agents such as tin(II) chloride in an organic solvent have also been utilized for this transformation. wikipedia.org

Furthermore, studies on the reduction of related compounds like 4-nitrobenzyl carbamates to their corresponding hydroxylamines and amines provide insight into the reductive processes applicable to these systems. researchgate.net

Modern and Efficient Synthetic Protocols

Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally benign methods for the synthesis of carbamates, including this compound.

Palladium-Catalyzed Synthetic Routes to N-Protected Anilines and Analogs

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. nih.gov These methods offer a powerful tool for the synthesis of N-protected anilines and their analogs. The Buchwald-Hartwig amination, for instance, allows for the coupling of anilines with aryl halides or triflates. While direct carbamoylation of anilines is a different transformation, the principles of palladium catalysis are applicable to the synthesis of N-aryl carbamates.

Palladium-catalyzed systems, often in combination with specialized ligands, can facilitate the N-arylation of amines. mit.edu The development of well-defined Pd(II)-NHC (N-heterocyclic carbene) precatalysts has provided highly active and stable catalysts for various cross-coupling reactions, including those involving anilines. nih.gov These catalysts can be fine-tuned by modifying the aniline ligand, which can influence the efficiency of the catalytic cycle.

While direct palladium-catalyzed synthesis of this compound from simpler precursors is an area of ongoing research, the existing literature on palladium-catalyzed C-N bond formation provides a strong foundation for developing such routes. acs.orgresearchgate.netnih.gov

Development of One-Pot Synthesis Techniques for Enhanced Efficiency

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. For the synthesis of this compound, a one-pot approach could involve the in-situ formation of a reactive intermediate followed by its reaction to form the final product.

For example, a versatile one-pot synthesis for O-aryl carbamates has been developed, which involves the in-situ formation of N-substituted carbamoyl (B1232498) chlorides from amines and subsequent reaction with phenols. organic-chemistry.org This approach avoids the need to handle sensitive carbamoyl chloride intermediates. A similar strategy could be adapted for the synthesis of N-aryl carbamates.

Another relevant one-pot procedure is the synthesis of methyl N-phenyl carbamate from aniline, urea (B33335), and methanol (B129727). researchgate.net This reaction demonstrates the feasibility of using readily available starting materials to construct the carbamate functionality in a single step. The use of catalysts, such as modified zeolites, was shown to significantly enhance the conversion of aniline. researchgate.net

| Starting Materials | Catalyst/Reagent | Product | Key Advantage |

| Aniline, Urea, Methanol | Zeolite HY | Methyl N-phenyl carbamate | Utilizes readily available starting materials in a single step. researchgate.net |

| Amines, Phenols | Pyridine | O-Aryl carbamates | Avoids isolation of sensitive carbamoyl chloride intermediates. organic-chemistry.org |

This table presents examples of one-pot syntheses for related carbamates, illustrating the potential for developing a similar process for this compound.

Chemoselective Functionalization Methods in Specialized Reaction Media

Chemoselectivity, the ability to react with one functional group in the presence of others, is a critical aspect of modern organic synthesis. For a molecule like 4-aminophenol, which possesses both an amino and a hydroxyl group, chemoselective functionalization is paramount.

The synthesis of carbamates directly from amines using carbon dioxide (CO2) as a sustainable and non-toxic C1 source represents a highly chemoselective and green approach. nih.gov This methodology can be applied to the protection of amino groups in complex molecules. The reaction often proceeds under mild conditions, such as room temperature and atmospheric pressure, making it an attractive alternative to traditional methods that use hazardous reagents like phosgene. nih.govresearchgate.net

The choice of reaction media can also play a crucial role in achieving chemoselectivity. While not specific to this compound, research has shown that specialized reaction media can influence the outcome of carbamate synthesis.

Mechanistic Investigations of this compound Formation

The formation of this compound, while a seemingly straightforward chemical transformation, involves a series of complex mechanistic steps. Understanding these intricacies is crucial for optimizing synthetic routes and developing more efficient and sustainable methodologies. This section delves into the mechanistic investigations surrounding the synthesis of this important chemical compound, focusing on the elucidation of reaction intermediates and transition states, kinetic and thermodynamic studies, and the application of green chemistry principles.

Elucidation of Reaction Intermediates and Transition States

The synthesis of this compound can proceed through various pathways, each involving distinct intermediates and transition states. While direct experimental observation of these transient species is challenging, computational studies, particularly Density Functional Theory (DFT), have provided significant insights into the reaction mechanism.

One common synthetic route involves the reaction of p-phenylenediamine with a methylating agent such as methyl chloroformate or dimethyl carbonate. In the case of methyl chloroformate, the reaction is believed to proceed through a nucleophilic attack of the amino group of p-phenylenediamine on the carbonyl carbon of methyl chloroformate. This initial step leads to the formation of a tetrahedral intermediate. The stability of this intermediate is influenced by the solvent environment and the nature of the substituents on the aromatic ring.

Subsequent collapse of the tetrahedral intermediate, with the departure of the chloride leaving group, yields the final carbamate product. The transition state for this step is characterized by the partial formation of the carbon-oxygen double bond and the partial cleavage of the carbon-chlorine bond. Computational models have suggested that the energy barrier for this step is relatively low, indicating a facile conversion of the intermediate to the product.

In reactions involving dimethyl carbonate, the mechanism is thought to be similar, with the methoxy group acting as the leaving group. However, the reactivity of dimethyl carbonate is generally lower than that of methyl chloroformate, often necessitating the use of a catalyst or more forcing reaction conditions.

A proposed reaction mechanism involves the formation of a zwitterionic intermediate, particularly in reactions utilizing carbon dioxide. In such cases, the amine attacks the carbon of CO2 to form a carbamic acid intermediate, which is then esterified. The transition state for the initial amine attack on CO2 is influenced by the presence of catalysts or co-reactants that can stabilize the developing charges. For instance, computational studies on the Bamberger rearrangement of N-phenylhydroxylamine have proposed an aniline dication-like transition state, which could be a relevant concept to consider in the context of related amine reactions beilstein-journals.org.

Table 1: Postulated Intermediates and Transition States in the Synthesis of this compound

| Synthetic Route | Reactants | Postulated Intermediate | Postulated Transition State |

| Acylation | p-Phenylenediamine + Methyl Chloroformate | Tetrahedral Intermediate | Partially formed C=O, partially broken C-Cl bond |

| Carboxylation/Esterification | p-Phenylenediamine + CO2 + Methanol | Carbamic Acid | Charge-separated species stabilized by solvent/catalyst |

| Transesterification | p-Phenylenediamine + Dimethyl Carbonate | Zwitterionic Adduct | Nucleophilic attack of amine on carbonyl carbon |

It is important to note that the exact nature of the intermediates and transition states can be highly dependent on the specific reaction conditions, including the solvent, temperature, and presence of catalysts. Further experimental and computational studies are needed to fully elucidate the intricate details of these reaction pathways.

Kinetic and Thermodynamic Studies of Synthetic Pathways

Kinetic and thermodynamic studies provide quantitative data on the rates and equilibria of chemical reactions, offering valuable information for process optimization. For the synthesis of this compound, such studies help in determining the optimal conditions to maximize yield and minimize reaction times.

While specific kinetic data for the synthesis of this compound is not extensively available, studies on analogous systems, such as the N-acetylation of p-phenylenediamine, can provide relevant insights. For instance, the N-acetylation of p-phenylenediamine to monoacetyl-p-phenylenediamine (MAPPD) and subsequently to N,N'-diacetyl-p-phenylenediamine (DAPPD) has been investigated, with formation rates observed in the range of 0.41 to 3.68 nmol/mg/min for MAPPD and 0.65 to 3.25 nmol/mg/min for DAPPD in human skin cytosolic fractions.

Thermodynamic data for carbamate formation reveals that the reaction is often exothermic. A calorimetric study on the formation of carbamates from various amines and bicarbonate determined the reaction enthalpies to be in the range of -23.7 to -29.7 kJ/mol . These values indicate that the formation of the carbamate is an energetically favorable process. The equilibrium of the reaction is influenced by temperature, with lower temperatures generally favoring the carbamate product.

Table 2: General Kinetic and Thermodynamic Parameters for Carbamate Formation

| Parameter | Description | Typical Value Range | Reference |

| Rate Constant (k) | Second-order rate constant for amine-CO2 reaction | Varies with amine basicity | researchgate.net |

| Activation Energy (Ea) | Energy barrier for the reaction | Not specifically reported for this compound | |

| Enthalpy of Reaction (ΔH) | Heat released or absorbed during the reaction | -20 to -30 kJ/mol | |

| Entropy of Reaction (ΔS) | Change in disorder during the reaction | Generally negative |

The solvent can also play a significant role in the kinetics and thermodynamics of the reaction. Polar aprotic solvents are often favored as they can help to stabilize charged intermediates and transition states, thereby accelerating the reaction rate.

Green Chemistry Principles in Synthetic Design and Solvent Selection

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green chemistry approaches have been explored to create more sustainable and environmentally friendly routes.

One of the key areas of focus has been the replacement of hazardous reagents. Traditional methods for carbamate synthesis often employ phosgene or its derivatives, which are highly toxic. Modern approaches utilize less hazardous alternatives such as dimethyl carbonate or even carbon dioxide as a C1 source. The use of CO2 is particularly attractive as it is an abundant, renewable, and non-toxic feedstock rsc.org.

The development of catalytic systems is another important aspect of green synthetic design. The use of catalysts can enable reactions to proceed under milder conditions, reduce waste, and improve selectivity. For the synthesis of aryl carbamates, various catalytic systems have been investigated, including those based on tin or other metals nih.gov. More recently, biocatalysts such as nitrilases have emerged as promising green alternatives for the synthesis of carboxylic acids which can be precursors to carbamates nih.gov.

Solvent selection is a critical component of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. The search for greener solvents has led to the investigation of alternatives such as supercritical fluids and ionic liquids. Supercritical carbon dioxide (scCO2), for example, has been used as a reaction medium for carbamate synthesis. It is non-toxic, non-flammable, and can be easily removed from the reaction mixture, simplifying product purification researchgate.netnih.govnih.gov.

Ionic liquids, which are salts that are liquid at or near room temperature, have also shown promise as green solvents and catalysts for carbamate synthesis. Their low volatility, high thermal stability, and tunable properties make them attractive alternatives to conventional organic solvents.

Table 3: Green Chemistry Approaches in Carbamate Synthesis

| Green Chemistry Principle | Application in Carbamate Synthesis | Examples |

| Use of Renewable Feedstocks | Utilizing CO2 as a C1 source | Synthesis from amines, CO2, and alcohols rsc.org |

| Safer Solvents and Auxiliaries | Replacement of volatile organic compounds (VOCs) | Supercritical CO2 researchgate.netnih.govnih.gov, Ionic Liquids |

| Catalysis | Enhancing reaction efficiency and selectivity | Tin-based catalysts nih.gov, Biocatalysts nih.gov |

| Atom Economy | Designing reactions that maximize the incorporation of all materials | One-pot synthesis methodologies organic-chemistry.org |

Chemical Reactivity and Advanced Derivatization Strategies of Methyl N 4 Aminophenyl Carbamate

Reactions Involving the Aromatic Amino Moiety

The primary amino group on the phenyl ring is a key site for a variety of chemical reactions, including azo coupling, condensation, electrophilic substitution, and acylation/sulfonylation. These reactions are fundamental to creating a wide array of derivatives.

Azo Coupling Reactions for Complex Chromophore Synthesis

The primary aromatic amine of methyl N-(4-aminophenyl)carbamate can be readily converted into a diazonium salt. This is typically achieved by treating the compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). cuhk.edu.hkjbiochemtech.comjbiochemtech.com The resulting diazonium ion is an electrophile that can then react with electron-rich aromatic compounds, known as coupling components, to form brightly colored azo compounds. cuhk.edu.hkunb.ca

This process, known as azo coupling, is a cornerstone of the synthetic dye industry. cuhk.edu.hkjbiochemtech.com The properties of the final azo dye, such as its color, water solubility, and affinity for fabrics, are determined by the chemical nature of both the diazonium salt precursor and the coupling component. cuhk.edu.hk For instance, coupling the diazonium salt of this compound with phenolic compounds like naphthalen-2-ol would result in the formation of a complex azo dye. cuhk.edu.hk The general scheme for this type of reaction is the diazotization of an aromatic amine followed by coupling with an activated aromatic ring. unb.ca

Table 1: General Conditions for Azo Dye Synthesis

| Step | Reagents | Temperature | Key Intermediate |

| Diazotization | Primary Aromatic Amine, NaNO₂, HCl | 0–5 °C | Aromatic Diazonium Ion |

| Coupling | Diazonium Ion, Activated Aromatic Compound (e.g., phenol, naphthol) | 0–5 °C | Azo Compound |

Condensation Reactions with Aldehyde Substrates (Schiff Base Formation)

The amino group of this compound can undergo condensation reactions with aldehydes to form imines, commonly known as Schiff bases. researchgate.netdergipark.org.tr This reaction typically involves the nucleophilic attack of the primary amine onto the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. mdpi.com The reaction is often catalyzed by acids or can be carried out by refluxing the reactants in a suitable solvent like ethanol. dergipark.org.tr

Schiff bases are a versatile class of compounds with a wide range of applications. The formation of the azomethine group (-CH=N-) is a key structural feature. dergipark.org.tr A variety of aromatic aldehydes can be used in this reaction, leading to a diverse library of Schiff base derivatives. researchgate.netresearchgate.net The stability of the resulting Schiff base can be influenced by the structure of the aldehyde used; aromatic aldehydes generally form more stable Schiff bases due to conjugation. dergipark.org.tr

Table 2: Examples of Aldehydes Used in Schiff Base Formation

| Aldehyde Type | Example | Resulting Product Class |

| Aromatic | Benzaldehyde | N-Benzylidene-4-aminophenyl derivative |

| Substituted Aromatic | 4-Hydroxybenzaldehyde | N-(4-Hydroxybenzylidene)-4-aminophenyl derivative |

| Heterocyclic | 5-Nitro-2-furaldehyde | N-(5-Nitrofurfurylidene)-4-aminophenyl derivative |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two substituents: the amino group (-NH₂) and the methylcarbamate group (-NHCOOCH₃). Both of these are activating groups and direct incoming electrophiles to the ortho and para positions. youtube.com

The amino group is a very strong activating group due to the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic ring through resonance. The methylcarbamate group is also an activating, ortho-, para-director, though generally less powerful than a simple amino group. Since the para position is already occupied by the amino group, electrophilic substitution will be directed to the positions ortho to the amino group (and meta to the carbamate (B1207046) group).

Therefore, in reactions such as nitration or halogenation, the incoming electrophile will preferentially add to the positions adjacent to the primary amine. youtube.comnih.gov The precise outcome and regioselectivity can be influenced by the reaction conditions and the specific electrophile used. nih.gov For instance, in electrophilic bromination, reagents like N-bromosuccinimide (NBS) are often used to achieve regioselective substitution. nih.gov

Acylation and Sulfonylation Reactions for Derivative Libraries

The nucleophilic primary amino group readily reacts with acylating and sulfonylating agents to produce corresponding amide and sulfonamide derivatives. These reactions are crucial for creating libraries of compounds with diverse properties.

Acylation: This involves the reaction of this compound with acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride) in the presence of a base. The base neutralizes the acid byproduct (e.g., HCl) and facilitates the reaction. This results in the formation of an N-acyl derivative, effectively converting the primary amine into a secondary amide.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (like ethanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. uni.lu These derivatives are often stable, crystalline solids and are important in various fields of chemistry. The synthesis of such derivative libraries is a common strategy in medicinal chemistry and materials science to explore structure-activity relationships.

Reactivity of the Carbamate Functional Group

While the amino group is highly reactive, the carbamate functional group also possesses its own characteristic reactivity, particularly concerning its stability towards hydrolysis.

Hydrolytic Stability and Mechanism Investigations of the Carbamate Linkage

The carbamate linkage in this compound exhibits susceptibility to hydrolysis, particularly under basic conditions. rsc.org The mechanism of this hydrolysis for aryl carbamates has been a subject of detailed investigation.

Under alkaline conditions, the hydrolysis is base-catalyzed and can proceed through an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgresearchgate.net This pathway involves the initial deprotonation of the carbamate nitrogen by a base (like hydroxide (B78521) ion) to form an anionic intermediate. researchgate.net This is followed by the rate-determining expulsion of the aryloxy leaving group to form a highly reactive isocyanate intermediate (R-N=C=O), which is then rapidly hydrolyzed to the corresponding amine (in this case, 4-aminophenol (B1666318) after subsequent hydrolysis of the resulting carbamic acid) and carbon dioxide. rsc.orgresearchgate.netacs.org

An alternative mechanism is a direct nucleophilic attack by the hydroxide ion on the carbonyl carbon, known as a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. researchgate.net The operative mechanism often depends on the nature of the leaving group and the substituents on the aromatic rings. rsc.orgresearchgate.net For N-aryl carbamates, the E1cB mechanism is often favored. rsc.org The stability of the carbamate is also a critical factor in its application, as its cleavage can be a desired or undesired outcome depending on the context. acs.org Metal ions can also trigger the hydrolysis of carbamate ligands through coordination. nih.gov

Table 3: Mechanisms of Carbamate Hydrolysis

| Mechanism | Key Steps | Conditions | Intermediate |

| E1cB | 1. Deprotonation of N-H by base.2. Expulsion of aryloxy group. | Alkaline (Base-catalyzed) | Isocyanate (R-N=C=O) |

| BAC2 | 1. Nucleophilic attack of OH⁻ on carbonyl carbon.2. Formation of tetrahedral intermediate. | Alkaline (Base-catalyzed) | Tetrahedral Intermediate |

N-Alkylation and N-Acylation of the Carbamate Nitrogen

The nitrogen atom of the carbamate group in this compound can undergo N-alkylation and N-acylation, though these reactions are generally less facile than reactions at the more nucleophilic primary amino group.

N-Alkylation: Direct N-alkylation of the carbamate nitrogen is challenging due to the decreased nucleophilicity of the nitrogen atom, which is a result of the electron-withdrawing effect of the adjacent carbonyl group and the delocalization of the nitrogen lone pair into the aromatic ring. However, under specific conditions, such as using strong bases and highly reactive alkylating agents, N-alkylation can be achieved. For instance, the use of cesium carbonate (Cs2CO3) has been shown to promote the N-alkylation of carbamates. nih.gov The reaction of primary amines with dialkyl carbonates in the presence of alkali-metal-cation-exchanged faujasites as catalysts can also lead to N-alkylation. unive.it

N-Acylation: N-acylation of the carbamate nitrogen is also possible, leading to the formation of N-acylcarbamates. These reactions typically require forcing conditions and the use of highly reactive acylating agents like acid chlorides or anhydrides in the presence of a suitable base. N-acylazoles, such as N-acylimidazoles and N-acylbenzotriazoles, are effective acylating reagents for this purpose. researchgate.net

Transformations Involving Carbonyl Reactivity (e.g., Transcarbamoylation)

The carbonyl group of the carbamate in this compound is susceptible to nucleophilic attack, leading to transformations such as transcarbamoylation.

Transcarbamoylation: This process involves the transfer of the carbamoyl (B1232498) group (R2NCO-) from one molecule to another. In the context of this compound, this would typically involve the reaction with an alcohol or another amine, resulting in the formation of a new carbamate or a urea (B33335) derivative, respectively. Tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate has been shown to be an efficient method for synthesizing various carbamates with good functional-group tolerance. organic-chemistry.org A sustainable approach for the transcarbamoylation of cellulose (B213188) has been developed using methyl N-substituted carbamates in a superbase ionic liquid, which acts as both a green reaction medium and a promoter of the transformation. nih.gov

The reactivity of the carbonyl group is influenced by the electronic properties of the substituents on the nitrogen and oxygen atoms. The electron-donating amino group on the phenyl ring can slightly reduce the electrophilicity of the carbonyl carbon.

Regioselective and Chemoselective Transformations of Multifunctional Derivatives

The presence of two distinct nucleophilic sites—the primary aromatic amine and the carbamate nitrogen—in this compound and its derivatives allows for regioselective and chemoselective transformations.

Regioselectivity: In most cases, the primary aromatic amine is significantly more nucleophilic than the carbamate nitrogen. Therefore, reactions with electrophiles such as alkyl halides or acyl chlorides will preferentially occur at the amino group. This inherent difference in reactivity allows for the selective functionalization of the amino group while leaving the carbamate moiety intact. For example, the reaction of this compound with an acyl chloride under mild basic conditions would be expected to yield the corresponding N-acylated derivative at the 4-amino position.

Chemoselectivity: The carbamate group is generally stable under conditions used for many transformations of the amino group. For instance, the amino group can be diazotized and subsequently converted to a variety of other functional groups without affecting the carbamate. Conversely, the carbamate can be selectively cleaved under certain conditions, leaving the amino group untouched. For example, carbamates can be cleaved using strong acids or bases, or through hydrogenolysis under specific catalytic conditions. This orthogonality allows for a stepwise functionalization of the molecule.

A study on the nickel-catalyzed amination of aryl carbamates highlights the potential for selective transformations. It was found that aryl carbamates, which are generally inert to palladium catalysis, can undergo amination, demonstrating a chemoselective coupling process. nih.gov

Synthetic Utility in Forming Heterocyclic and Polycyclic Systems

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic and polycyclic compounds. The primary amino group and the carbamate functionality can both participate in cyclization reactions.

Heterocyclic Synthesis: The primary amino group is a key handle for building heterocyclic rings. For instance, condensation reactions with β-dicarbonyl compounds or their equivalents can lead to the formation of benzodiazepines or other related heterocycles. The reaction of β-ketonitriles with hydrazines is a versatile method for synthesizing 5-aminopyrazoles, where the amino group of a hydrazine (B178648) derivative attacks a carbonyl carbon. beilstein-journals.org Similarly, the amino group of this compound can react with appropriate precursors to form a variety of nitrogen-containing heterocycles. For example, reaction with diketene (B1670635) can lead to the formation of acetoacetanilide (B1666496) derivatives, which are precursors to quinolines.

Polycyclic Systems: The carbamate group can also be involved in the construction of polycyclic systems. For example, intramolecular cyclization reactions can be designed where the carbamate nitrogen or carbonyl carbon participates in ring formation. Furthermore, the carbamate can serve as a directing group or a latent isocyanate for cycloaddition reactions. Thermal or catalytic decomposition of N-aryl carbamates can generate isocyanates in situ, which can then undergo [4+2] or other cycloaddition reactions to form complex polycyclic structures.

The synthesis of various polymers and heterocyclic compounds has been demonstrated using bis(4-aminophenyl)methane, a related diamine, highlighting the utility of the amino functionality in constructing larger molecular architectures. chemrevlett.com

Advanced Spectroscopic and Crystallographic Characterization of Methyl N 4 Aminophenyl Carbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including methyl N-(4-aminophenyl)carbamate.

Application of Advanced ¹H and ¹³C NMR Techniques (e.g., 2D NMR, DEPT) for Complex Structure Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of this compound. In a related compound, tert-butyl (4-aminophenyl)carbamate, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the aromatic protons at δ 7.13 (d, J = 8Hz, 2H) and δ 6.64 (d, J = 8Hz, 2H), a broad singlet for the carbamate (B1207046) NH at δ 6.30, a broad singlet for the amino group protons at δ 3.20, and a singlet for the tert-butyl protons at δ 1.50. rsc.org The corresponding ¹³C NMR spectrum exhibits signals at δ 153.34, 142.38, 129.71, 120.91, 115.62, 80.01, and 28.40. rsc.org For this compound, the predicted ¹H and ¹³C NMR spectra would show similar patterns for the aromatic and amino groups, with a characteristic signal for the methyl group of the carbamate.

Advanced NMR techniques like 2D NMR (e.g., COSY, HSQC, HMBC) and Distortionless Enhancement by Polarization Transfer (DEPT) are invaluable for unambiguously assigning these signals and elucidating the connectivity of the molecule. COSY spectra establish proton-proton couplings, while HSQC and HMBC correlate proton and carbon signals, revealing one-bond and multiple-bond connectivities, respectively. DEPT experiments help differentiate between CH, CH₂, and CH₃ groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Carbamate Derivative

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.13 (d, J = 8Hz) | 129.71 |

| Aromatic CH | 6.64 (d, J = 8Hz) | 120.91, 115.62 |

| Carbamate NH | 6.30 (bs) | - |

| Amino NH₂ | 3.20 (bs) | - |

| Aromatic C-N | - | 142.38 |

| Carbonyl C=O | - | 153.34 |

| tert-butyl C(CH₃)₃ | - | 80.01 |

| tert-butyl CH₃ | 1.50 (s) | 28.40 |

| Data for tert-butyl (4-aminophenyl)carbamate in CDCl₃. rsc.org |

Conformational Analysis using Variable Temperature NMR and NOESY Studies

The conformational preferences and dynamics of this compound can be investigated using variable temperature (VT) NMR and Nuclear Overhauser Effect Spectroscopy (NOESY). Carbamates can exist as rotamers due to restricted rotation around the N-C(O) bond. mdpi.com VT-NMR studies can reveal the presence of these different conformers by observing changes in the NMR spectrum as a function of temperature. At lower temperatures, the exchange between conformers may become slow enough on the NMR timescale to observe separate signals for each rotamer.

NOESY experiments provide through-space correlations between protons that are in close proximity, which is crucial for determining the three-dimensional structure and preferred conformations in solution. For instance, NOE correlations between the carbamate NH proton and specific aromatic protons can help define the orientation of the carbamate group relative to the phenyl ring. Theoretical calculations combined with NMR and IR data have been successfully used to determine the conformational equilibrium in similar N-methylamides. rsc.org

Solid-State NMR Spectroscopy (e.g., ¹³C-CPMAS NMR) for Supramolecular Insights

Solid-state NMR (ssNMR) spectroscopy, particularly ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, offers valuable insights into the structure and intermolecular interactions of this compound in the solid state. researchgate.netresearchgate.net Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment of each carbon atom in the crystal lattice.

The ¹³C CPMAS NMR spectrum of carbamates can reveal details about polymorphism, packing arrangements, and hydrogen bonding networks. researchgate.net For example, the chemical shifts of the carbonyl carbon and the aromatic carbons can be sensitive to the strength and geometry of intermolecular hydrogen bonds involving the amine and carbamate functional groups.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and probing the nature of intermolecular interactions. chemcd.com The IR spectrum is characterized by absorption bands corresponding to specific vibrational modes of the molecule.

Key vibrational frequencies for this compound include:

N-H stretching: The amine (NH₂) and carbamate (N-H) groups will exhibit characteristic stretching vibrations, typically in the range of 3200-3500 cm⁻¹. The presence of hydrogen bonding can cause these bands to broaden and shift to lower frequencies.

C=O stretching: The carbonyl group of the carbamate will show a strong absorption band, usually between 1680 and 1750 cm⁻¹. The exact position of this band is sensitive to the electronic environment and hydrogen bonding.

C-N stretching: Vibrations associated with the C-N bonds of the amine and carbamate groups will appear in the fingerprint region of the spectrum.

Aromatic C-H and C=C stretching: The phenyl ring will give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete vibrational assignment and a deeper understanding of the molecular structure and intermolecular forces.

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3200-3500 |

| Carbamate (N-H) | Stretching | 3200-3500 |

| Carbonyl (C=O) | Stretching | 1680-1750 |

| Aromatic C=C | Stretching | 1400-1600 |

| C-N | Stretching | 1200-1350 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Mapping

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways upon ionization. cymitquimica.com

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for carbamates and related aromatic amines include: libretexts.orglibretexts.orgmiamioh.edu

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen or oxygen atoms.

McLafferty rearrangement: A characteristic fragmentation for compounds containing a carbonyl group and a γ-hydrogen.

Loss of small neutral molecules: Such as CO₂, CH₃OH, or HNCO.

Cleavage of the aromatic ring: Leading to characteristic aromatic fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This allows for the determination of the exact mass and, consequently, the elemental formula of this compound. The calculated exact mass for C₈H₁₀N₂O₂ is 166.0742 Da. nih.gov HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing unambiguous identification.

Table 3: High-Resolution Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Calculated Exact Mass | 166.0742 Da |

| Data from PubChem. nih.gov |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Metabolite Identification

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of compounds and the identification of metabolites. In an MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected and subjected to fragmentation, yielding a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, enabling definitive structural confirmation.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to fragmentation at the most labile bonds, primarily the carbamate linkage. Expected fragmentation pathways would involve the loss of the methoxycarbonyl group or cleavage of the N-C bond, providing ions that are characteristic of the aminophenyl moiety and the carbamate portion. While specific MS/MS studies on this compound are not widely published, data from related compounds, such as methyl-N-(3-amino-2-methylphenyl)carbamate, show characteristic fragmentation patterns that help in structural confirmation. massbank.eu

The identification of metabolites relies on detecting novel compounds in biological matrices that are structurally related to the parent drug. MS/MS is instrumental in this process. nih.gov For instance, a method for identifying phenyl methyl carbamate released from hemoglobin adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed, demonstrating the technique's sensitivity for detecting carbamate metabolites. nih.gov This approach typically involves comparing the fragmentation patterns of suspected metabolites with the parent compound to identify common structural motifs. This methodology allows for the characterization of metabolic pathways, such as hydroxylation, N-acetylation, or conjugation, which are common biotransformations for aromatic amines and carbamates.

Table 1: Representative MS/MS Fragmentation Data for a Related Carbamate Compound (Data based on principles of carbamate fragmentation and analysis of similar structures)

| Precursor Ion (m/z) | Collision Energy | Product Ions (m/z) | Probable Neutral Loss/Fragment Identity |

| 167.08 [M+H]⁺ | Variable | 108.07 | [C₆H₆N]⁺ (Aminophenyl fragment) |

| 135.06 | [M+H - CH₄O]⁺ (Loss of methanol) | ||

| 93.06 | [C₆H₇N]⁺ (Aniline) |

X-ray Crystallography for Precise Solid-State Structural Determination

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The crystal packing of a compound is governed by a network of intermolecular interactions. In derivatives of this compound, hydrogen bonding is a dominant force. For example, in the crystal structure of the related methyl N-(4-bromophenyl)carbamate, molecules are linked into chains by N—H···O hydrogen bonds between the carbamate's amine proton and the carbonyl oxygen of an adjacent molecule. researchgate.net Similar N—H···O and N—H···N hydrogen bonds are observed in the crystal structures of other related aromatic compounds, creating extensive three-dimensional networks. nih.gov

Table 2: Typical Hydrogen Bond Parameters in Related Carbamate Crystal Structures (Data derived from published crystallography of similar compounds) researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Symmetry Operation |

| N1—H1···O2 | 0.73 | 2.39 | 3.103 | 165 | x+1/2, -y+1/2, -z |

Investigation of Molecular Conformations and Torsional Angles in the Crystalline State

The conformation of a molecule in its crystalline state is defined by its torsional angles. For this compound, a key conformational feature is the relative orientation of the phenyl ring and the carbamate group. In the closely related methyl N-(4-bromophenyl)carbamate, the molecule is nearly planar, with the carbamate group being twisted only slightly from the plane of the benzene (B151609) ring by an angle of 9.69(12)°. researchgate.net Similarly, in methyl N-(4-nitrophenyl)carbamate, the nitro and methoxycarbonyl groups are twisted from the aromatic ring plane by 5.1(1)° and 6.2(1)°, respectively. researchgate.net

Table 3: Selected Torsional Angles in a Related Phenyl Carbamate Structure (Data based on the crystal structure of methyl N-(4-bromophenyl)carbamate) researchgate.net

| Angle Description | Atoms Involved | Angle (°) |

| Phenyl-Carbamate Twist | C(2)-C(1)-N(1)-C(4) | 171.1 |

| Carbamate Conformation | O(1)-C(4)-N(1)-C(1) | -178.6 |

| Methyl Group Orientation | N(1)-C(4)-O(1)-C(5) | -1.1 |

Computational and Theoretical Chemistry Studies of Methyl N 4 Aminophenyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule and predicting its chemical behavior.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. A DFT study of methyl N-(4-aminophenyl)carbamate would begin with geometry optimization, a process that determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state of the molecule.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and reactivity. The MEP map visually identifies the electron-rich and electron-deficient regions of the molecule, offering clues to how it will interact with other chemical species. For instance, in related carbamate (B1207046) compounds, DFT calculations have been instrumental in identifying reactive sites. nih.gov

The carbamate group (-NH-C(=O)-O-) is known for its characteristic amide resonance, which involves the delocalization of the nitrogen lone pair electrons into the carbonyl group. This resonance imparts a partial double-bond character to the C-N bond, restricting its rotation. Computational studies on various organic carbamates have employed theoretical methods to calculate the energy barriers associated with this rotation. nih.gov These barriers are typically in the range of 3-4 kcal/mol lower than those in amides due to the electronic influence of the adjacent oxygen atom. bohrium.com

A detailed computational analysis of this compound would involve mapping the potential energy surface as the dihedral angles around the C-N bond and other key bonds are systematically varied. This would reveal the most stable conformations of the molecule and the energy required to transition between them. Such studies provide critical information about the molecule's flexibility and the populations of different conformers at thermal equilibrium.

A powerful application of quantum chemical calculations is the prediction of spectroscopic data. By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, theoretical spectra (NMR, IR, Raman) can be generated.

The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govnih.gov These calculated shifts can be compared with experimental data to validate the computed structure and provide unambiguous assignment of spectral peaks. Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared and Raman spectra, allowing for a detailed understanding of the molecule's vibrational modes.

Table 1: Hypothetical Data Table of Calculated Spectroscopic Parameters for this compound This table is for illustrative purposes only, as specific research data for this compound is not available.

| Parameter | Calculation Method | Hypothetical Value |

|---|---|---|

| ¹H NMR Chemical Shift (NH) | DFT/B3LYP/6-31G(d) | 8.5 ppm |

| ¹³C NMR Chemical Shift (C=O) | DFT/B3LYP/6-31G(d) | 155 ppm |

| IR Vibrational Frequency (C=O stretch) | DFT/B3LYP/6-31G(d) | 1700 cm⁻¹ |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes, solvent effects, and dynamic interactions.

An MD simulation of this compound, typically in a solvent like water or dimethyl sulfoxide, would reveal how the molecule moves, flexes, and interacts with its environment. This approach is crucial for understanding properties that depend on an ensemble of conformations, such as solubility and transport properties. For similar drug-like molecules, MD simulations have been used to gain insights into binding interactions with biological targets. nih.gov

In Silico Prediction of Chemical Properties and Reaction Pathways

The term "in silico" refers to any biological or chemical experiment conducted on a computer. For this compound, various software tools can predict a range of physicochemical properties based on its structure. These properties include logP (a measure of lipophilicity), aqueous solubility, and pKa. Public databases like PubChem provide some of these computationally predicted properties for this compound. nih.gov

Furthermore, computational methods can be used to explore potential reaction pathways. By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of chemical reactions involving the molecule can be estimated. For example, the hydrolysis of the carbamate ester or reactions involving the amino group could be modeled.

Theoretical Studies on Intermolecular Interactions and Supramolecular Assembly

The way molecules interact with each other governs the properties of materials in the solid state and in solution. Theoretical methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify non-covalent interactions like hydrogen bonds, van der Waals forces, and π-π stacking. elsevierpure.comresearchgate.net

For this compound, these analyses would identify the key intermolecular interactions that dictate its crystal packing and self-assembly behavior. The amino group and the carbamate moiety are both capable of acting as hydrogen bond donors and acceptors, suggesting that hydrogen bonding plays a significant role in its supramolecular structure. A theoretical study could quantify the strength of these hydrogen bonds and predict the most likely packing arrangements in the solid state. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Role As a Key Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Complex Organic Frameworks

The structural attributes of methyl N-(4-aminophenyl)carbamate make it a valuable precursor for the synthesis of complex organic frameworks, including Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the metal precursor and the organic linker is critical as it influences the crystallization kinetics and final properties of the framework. rsc.org

Metal carbamates, in general, have been identified as highly reactive precursors for MOF synthesis. rsc.org They can release carbon dioxide and an amine when reacting with protic species like the polycarboxylic linkers used in MOF construction. rsc.org This reactivity allows for the formation of MOFs under milder conditions, sometimes even at room temperature. rsc.org this compound, with its available primary amine, can be functionalized to incorporate the necessary coordinating groups (like carboxylic acids) to act as a linker. The carbamate (B1207046) end can either be retained for its hydrogen bonding capabilities or modified in subsequent steps.

Furthermore, its role extends to being an intermediate in the synthesis of other complex molecules. For instance, related carbamate structures serve as intermediates in the synthesis of pharmaceutically active compounds like Dabigatran etexilate, where the carbamate moiety is a key part of the final structure. tdcommons.org The synthesis of 4,4′-methylenedimethyldiphenylcarbamate (MDC) from 4,4′-methylenedianiline (MDA) and dimethyl carbonate also involves carbamate intermediates. researchgate.net This demonstrates the utility of the aminophenyl carbamate scaffold in building larger, functional molecules.

Applications in Amine Protection and Deprotection Strategies

In multi-step organic synthesis, the temporary protection of reactive functional groups is a fundamental strategy. Amines, being nucleophilic, often require protection to prevent unwanted side reactions. Carbamates are one of the most widely used protecting groups for amines due to their stability and the relatively mild conditions required for their installation and removal. masterorganicchemistry.com

The this compound molecule inherently contains a protected amine (the carbamate) and a free, reactive primary amine. This is analogous to the widely used Boc (tert-butyloxycarbonyl) protection strategy. masterorganicchemistry.commasterorganicchemistry.com The methyl carbamate group deactivates the nitrogen it is attached to, making it significantly less nucleophilic than the free amine at the para position. This differential reactivity allows for selective functionalization of the free amino group while the carbamate-protected amine remains inert.

Comparison of Common Amine Protecting Groups:

| Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|

| tert-butyloxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic acid - TFA) masterorganicchemistry.commasterorganicchemistry.com |

| Carboxybenzyl | Cbz or Z | Catalytic hydrogenation (e.g., H₂, Pd-C) masterorganicchemistry.commasterorganicchemistry.com |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) masterorganicchemistry.commasterorganicchemistry.com |

| Methyl Carbamate | - | Nucleophilic attack (e.g., 2-mercaptoethanol) or basic/acidic hydrolysis organic-chemistry.org |

Deprotection of the methyl carbamate can be achieved under various conditions. While generally more stable than Boc groups, they can be cleaved using methods like treatment with 2-mercaptoethanol (B42355) and potassium phosphate, which is effective for Cbz, Alloc, and methyl carbamates. organic-chemistry.org Other methods include using reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) in THF or diethylenetriamine (B155796) for the cleavage of unactivated carbamates. organic-chemistry.orgresearchgate.net This ability to selectively protect and deprotect amines makes this compound a useful building block in syntheses requiring precise control over reactivity.

Utility in Combinatorial Chemistry Libraries for Scaffold Diversity

Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for screening purposes, particularly in drug discovery. The efficiency of this process relies on versatile building blocks that can be easily modified to generate structural diversity. This compound is an excellent candidate for such applications due to its two distinct functional groups.

The free primary amine can undergo a wide array of reactions, such as acylation, alkylation, sulfonylation, and reductive amination. The carbamate group, meanwhile, provides a secondary site for modification, either after deprotection or by reactions involving the carbamate itself. This dual functionality allows for the generation of a diverse library of compounds from a single, common scaffold.

For example, a library could be generated by first reacting the primary amine of this compound with a diverse set of carboxylic acids to form a series of amides. Subsequently, the methyl carbamate could be deprotected and the newly freed amine could be reacted with another set of reagents. This two-dimensional approach can quickly generate a large number of unique structures. Microwave-assisted synthesis, which is particularly suitable for high-throughput methods, has been successfully used for the reductive alkylation of methyl carbamate to produce primary amines, highlighting the compatibility of carbamate chemistry with the demands of combinatorial synthesis. organic-chemistry.org

Design and Incorporation into Peptide Bond Surrogates and Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better cell permeability. A common strategy in designing peptidomimetics is to replace the hydrolytically labile amide (peptide) bond with a more stable surrogate. acs.org

The carbamate functional group is an excellent peptide bond surrogate. acs.orgnih.gov It is structurally similar to an amide bond but is generally more resistant to cleavage by proteases. The carbamate functionality imposes conformational constraints and can participate in hydrogen bonding, similar to a natural peptide backbone. acs.orgnih.gov

This compound can be incorporated into peptidomimetic structures where the carbamate moiety replaces a peptide bond. The phenyl ring provides a rigid scaffold, and the free amine serves as a point of attachment for amino acid residues or other pharmacophoric groups. This allows for the creation of novel structures that can mimic the spatial arrangement of side chains in a natural peptide, enabling them to interact with biological targets like enzymes and receptors.

Functional Versatility in the Synthesis of Compounds with Specific Chemical Properties

The synthetic utility of this compound stems from its functional versatility. The presence of both a nucleophilic primary amine and a protected amine on the same aromatic scaffold allows for a wide range of selective, stepwise chemical modifications.

This versatility is exploited in various fields:

Medicinal Chemistry : As discussed, it is a building block for peptidomimetics and can be used in combinatorial libraries for drug discovery. acs.orgnih.gov The carbamate group itself is a key structural motif in many approved drugs. nih.gov

Materials Science : Its structure is suitable for creating organic linkers for MOFs and other polymers. rsc.orgresearchgate.net The ability to introduce functional groups at the primary amine allows for the tuning of the electronic and physical properties of the resulting materials.

Organic Synthesis : It serves as a valuable intermediate for creating more complex molecules. The differential reactivity of its two functional groups enables chemists to perform sequential reactions with high regioselectivity, avoiding complex protection-deprotection sequences that might be necessary with a starting material like p-phenylenediamine.

The condensation of carbamates with other reagents to form N-alkoxycarbonyl pyrroles demonstrates how carbamate protection can endow a molecule with distinct reactivity compared to other protecting groups. organic-chemistry.org This functional versatility makes this compound a powerful and efficient tool for the synthesis of compounds with precisely tailored chemical properties.

Advanced Analytical Methodologies for the Detection and Quantification of Methyl N 4 Aminophenyl Carbamate

Advanced Chromatographic Techniques Coupled with Sophisticated Detection Systems

Chromatographic methods provide the necessary separation power to isolate methyl N-(4-aminophenyl)carbamate from complex matrices, while sophisticated detectors offer the sensitivity and specificity required for trace-level quantification.

Gas chromatography is a powerful separation technique, but its application to carbamates like this compound is challenging due to their thermal lability. scispec.co.th Direct analysis often leads to degradation in the hot injector port or on the column. To overcome this, method development focuses on derivatization to create more volatile and thermally stable analogues. vt.edu

A common strategy is derivatization prior to GC analysis. Techniques such as silylation, which targets the amine group, have been successfully developed for related compounds like ethyl carbamate (B1207046). nih.gov Another effective approach is flash alkylation, specifically methylation, which can occur directly in the GC injection port. scispec.co.th This technique has been used to develop robust and sensitive GC-MS/MS methods for a range of carbamates. By converting the thermally labile analytes into more stable derivatives, it allows for reliable chromatographic separation and subsequent detection. scispec.co.th

Tandem mass spectrometry (MS/MS) is crucial for both sensitivity and confirmation. It involves selecting the molecular ion of the derivatized analyte after ionization (e.g., electron ionization - EI) and subjecting it to collision-induced dissociation (CID) to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode significantly reduces background noise and enhances selectivity, allowing for trace-level detection and unambiguous identification. scispec.co.thnih.gov For instance, a method for various carbamates achieved linearity with correlation coefficients (R²) of 0.9890 or better over a concentration range of 100 pg/µL to 10 ng/mL. scispec.co.th

Table 1: Illustrative GC-MS/MS Method Parameters for Carbamate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization | Flash methylation in injector; Silylation | scispec.co.thnih.gov |

| GC Column | SGE BPX-50 (60 m x 0.25 mm ID, 0.25 µm film) | scispec.co.th |

| Injector Temperature | 250 °C | scispec.co.th |

| Oven Program | 70°C (1 min), then 10°C/min to 300°C (6 min) | scispec.co.th |

| Ionization Mode | Electron Ionization (EI), 70 eV | scispec.co.th |

| Detection Mode | MS/MS (Ion Trap) | scispec.co.th |

| Linearity (R²) | >0.99 for most carbamates | scispec.co.th |

| LOD (Ethyl Carbamate) | 0.30 µg/kg | nih.gov |

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis of this compound and other N-methylcarbamates, as it avoids the issue of thermal degradation. scispec.co.th Separations are typically performed using a reversed-phase column, such as a C18 column. nih.govepa.gov

UV Detection: The simplest detection method is Ultraviolet (UV) absorption. The aromatic ring in this compound allows for detection by a UV or Diode Array Detector (DAD). A multi-residue method for seven methyl-carbamates used UV-DAD detection at a wavelength of 220 nm. austinpublishinggroup.com While robust and widely available, UV detection may lack the sensitivity and selectivity required for trace analysis in complex samples.

Fluorescence Detection with Derivatization: To achieve higher sensitivity and specificity, fluorescence detection is employed, which requires the analyte to be fluorescent. Since N-methylcarbamates are not naturally fluorescent, a derivatization step is necessary. The most established method is post-column derivatization. epa.govjfda-online.comcapes.gov.br In this approach, the analyte is first separated by the HPLC column. The column effluent is then mixed with a reagent to hydrolyze the carbamate ester linkage, typically using sodium hydroxide (B78521) at an elevated temperature, which liberates methylamine (B109427). epa.govjfda-online.com This methylamine is then reacted with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as 2-mercaptoethanol (B42355) or thiofluor, to form a highly fluorescent isoindole derivative. epa.govjfda-online.com This derivative is then detected by a fluorescence detector. This technique is highly specific to N-methylcarbamates and provides excellent sensitivity, with limits of detection (LOD) as low as 0.1 ng reported for carbamates in water and soil. capes.gov.br

Pre-column derivatization is an alternative strategy where the derivatization reaction is performed before injection into the HPLC system. Reagents that react with the primary amine group of this compound, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, can be used to create stable, fluorescent derivatives that are then separated and detected. nih.gov

Table 2: HPLC Method Performance with Post-Column Derivatization and Fluorescence Detection

| Parameter | Finding | Reference |

|---|---|---|

| Technique | HPLC with post-column hydrolysis and OPA derivatization | epa.govjfda-online.comcapes.gov.br |

| Column | Reversed-Phase C8 or C18 | epa.govcapes.gov.br |

| Detection | Fluorescence (e.g., Ex: 230 nm, Em: 418 nm) | capes.gov.br |

| Recovery (in Water) | 72.0% - 98.4% | capes.gov.br |

| Recovery (in Soil) | 74.1% - 97.6% | capes.gov.br |

| LOD (in Water/Soil) | 0.1 ng | capes.gov.br |

| LOQ (in Water/Soil) | 0.4 ng | capes.gov.br |

Spectrofluorimetric Methods for Sensitive Detection and Quantitative Analysis

For rapid screening and quantitative analysis without the need for chromatographic separation, spectrofluorimetric methods can be developed. These methods are based on the same chemical reactions used in HPLC with fluorescence detection. The strategy involves the derivatization of this compound to yield a fluorescent product, whose emission intensity is then measured using a spectrofluorimeter.

The analytical procedure typically involves:

Extraction: Isolating the analyte from the sample matrix using a suitable solvent.

Cleanup: Removing interfering compounds that may also react with the derivatizing agent or possess native fluorescence.

Hydrolysis: Subjecting the extract to alkaline hydrolysis to cleave the carbamate bond and release methylamine. jfda-online.com

Derivatization: Reacting the resulting methylamine with o-phthalaldehyde (OPA) and a thiol reagent (e.g., 2-mercaptoethanol) to form the fluorescent isoindole derivative. jfda-online.comcapes.gov.br

Measurement: Measuring the fluorescence intensity at the specific excitation and emission wavelengths of the derivative, such as approximately 340 nm for excitation and 455 nm for emission for OPA-derivatized amines.

While spectrofluorimetry is simpler, faster, and less expensive than HPLC, it is also less specific. Without chromatographic separation, the method is susceptible to positive interference from other N-methylcarbamates or primary amines present in the sample that can also undergo the derivatization reaction. Therefore, this method is best suited for analyzing relatively clean samples or for screening purposes where its high sensitivity can be leveraged.

Method Development and Validation for Purity Assessment and Reaction Monitoring in Research Settings

Developing and validating an analytical method is critical to ensure that it is reliable, accurate, and fit for its intended purpose, such as assessing the purity of a synthesized batch of this compound or monitoring the progress of its synthesis. Validation is performed according to established guidelines, which define a set of parameters that must be evaluated. nih.govresearchgate.net

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net In HPLC, this is demonstrated by the resolution of the analyte peak from other peaks.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five concentration levels, with a correlation coefficient (R²) close to 1.0 being desirable. nih.govnih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of analyte is spiked into a blank matrix and analyzed. Recoveries are typically expected to be within 80-120%. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment. nih.gov

Intermediate Precision (Inter-day precision): Variation within the same laboratory, but on different days, with different analysts, or on different equipment. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Application in Reaction Monitoring: A validated HPLC-UV method is an excellent tool for monitoring the progress of a chemical reaction, such as the synthesis of this compound. By taking small aliquots from the reaction vessel at various time points, quenching the reaction, and analyzing them by HPLC, one can track the consumption of reactants and the formation of the product. The peak areas from the chromatograms can be used to determine the relative amounts of each species, providing valuable kinetic information and helping to determine the optimal reaction time for maximizing yield and purity.

Table 3: Summary of Typical Validation Parameters for Carbamate Analysis Methods

| Parameter | Typical Acceptance Criteria / Value | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | nih.govnih.govresearchgate.net |

| Accuracy (Recovery %) | 80% - 120% | nih.govnih.gov |

| Precision (RSD %) | < 15% | nih.govnih.gov |

| LOD | 0.36 - 6.08 µg/kg (Matrix Dependent) | nih.govnih.gov |

| LOQ | 2.10 - 18.43 µg/kg (Matrix Dependent) | nih.govnih.gov |

| Specificity | No interference at analyte retention time | nih.govresearchgate.net |

Q & A

Q. What are the recommended synthetic routes for methyl N-(4-aminophenyl)carbamate, and how can reaction conditions be optimized?